3-Ethyl-1-benzothiophene-5,6-diol
Description
3-Ethyl-1-benzothiophene-5,6-diol is a heterocyclic organic compound featuring a benzothiophene core substituted with an ethyl group at the 3-position and hydroxyl groups at the 5- and 6-positions. The ethyl substituent introduces steric bulk and hydrophobic character, influencing solubility and reactivity. This compound is of interest in materials science and medicinal chemistry due to its dual functionalization, which may enable applications in polymer synthesis, catalysis, or bioactive molecule development.
Properties
Molecular Formula |
C10H10O2S |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
3-ethyl-1-benzothiophene-5,6-diol |
InChI |
InChI=1S/C10H10O2S/c1-2-6-5-13-10-4-9(12)8(11)3-7(6)10/h3-5,11-12H,2H2,1H3 |
InChI Key |
SFQMJDSSALOAKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC2=CC(=C(C=C21)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-benzothiophene-5,6-diol can be achieved through several methods. One common approach involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of thiophene carboxylic derivatives . Another method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-benzothiophene-5,6-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
3-Ethyl-1-benzothiophene-5,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-benzothiophene-5,6-diol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For instance, its oxidation products may interact with cellular components, leading to changes in cellular function and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-Ethyl-1-benzothiophene-5,6-diol can be compared to other diol-containing compounds, though direct analogs are absent in the provided sources. Below is a comparative analysis based on general chemical principles and indirect evidence:
Table 1: Key Comparisons with Structurally or Functionally Related Compounds
Structural and Functional Insights
Core Structure Differences :
- The benzothiophene core in 3-Ethyl-1-benzothiophene-5,6-diol confers aromaticity and rigidity, contrasting with the flexible aliphatic chain of 1,6-Hexanediol or the fused-ring steroid system in oxysterols . Aromatic systems typically exhibit higher thermal stability and lower solubility in polar solvents compared to aliphatic analogs.
Functional Group Reactivity: The diol groups in 1,6-Hexanediol are primary alcohols, enabling esterification or polymerization reactions . In contrast, the diols in 3-Ethyl-1-benzothiophene-5,6-diol are secondary alcohols adjacent to an aromatic ring, which may reduce nucleophilicity and alter reaction pathways.
Applications: 1,6-Hexanediol: Primarily industrial (polymers, coatings) due to its bifunctional reactivity and low toxicity . Oxysterols: Therapeutic use in bone regeneration via hedgehog pathway modulation .
Physicochemical Properties (Speculative)
- Solubility : The aromatic benzothiophene core likely reduces water solubility compared to 1,6-Hexanediol but may enhance solubility in organic solvents.
- Melting Point : Expected to be higher than aliphatic diols (e.g., 1,6-Hexanediol, mp 42–45°C ) due to aromatic stacking interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
